oleanolic acid beta-D-glucopyranosyl ester
Overview
Description
Oleanolic acid beta-D-glucopyranosyl ester is a naturally occurring triterpenoid saponin found in various plants, particularly in the roots of Achyranthes bidentata. This compound is known for its diverse pharmacological properties, including anti-inflammatory, anti-tumor, and hepatoprotective effects . It is a derivative of oleanolic acid, where a beta-D-glucopyranosyl group is esterified at the C-28 position of the oleanolic acid molecule.
Mechanism of Action
- Oleanolic acid beta-D-glucopyranosyl ester primarily interacts with specific cellular targets. One notable target is the nuclear factor-erythroid 2-related factor (NRF2) . NRF2 plays a crucial role in regulating antioxidant responses and detoxification pathways within cells.
- This compound modulates gene expression, leading to increased mRNA expression of bile acid efflux transporters such as MRP2, MRP3, and MRP4 . This effect is attributed to NRF2 accumulation.
- Additionally, oleanolic acid and its derivatives have been suggested to induce overexpression of miR-122, a tumor suppressor protein in certain cancers .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
Oleanolic Acid Beta-D-Glucopyranosyl Ester interacts with various enzymes, proteins, and other biomolecules. For instance, a novel glycoside hydrolase, PlGH3, exhibits a highly specific activity on hydrolyzing the 28-O-β-D-glucopyranosyl ester bond of oleanane-type saponins, including this compound .
Cellular Effects
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. For instance, the docking result of this compound shows that the molecule can almost swing due to the lack of hydrogen bond anchoring on the outside, further illustrating the contribution of non-conserved amino acid residues on the outside of the active pocket to the stability of the ligand-acceptor complex .
Metabolic Pathways
This compound is involved in the biosynthesis of oleoside-type secoiridoids . The glucose at C-28 in oleanane-type saponins can be directionally hydrolyzed .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oleanolic acid beta-D-glucopyranosyl ester typically involves the esterification of oleanolic acid with beta-D-glucopyranosyl derivatives. One common method includes the use of glycosyl donors such as peracetylated glucopyranosyl bromide in the presence of a Lewis acid catalyst like silver triflate. The reaction is usually carried out in an anhydrous solvent such as dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound often relies on biotransformation processes. Microbial glycosylation using engineered strains of Escherichia coli or yeast can be employed to achieve high yields. These biotechnological methods are preferred due to their specificity and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions: Oleanolic acid beta-D-glucopyranosyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce the double bonds present in the oleanolic acid moiety.
Substitution: Nucleophilic substitution reactions can occur at the glucopyranosyl ester group, often using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Oxidized oleanolic acid derivatives.
Reduction: Saturated oleanolic acid derivatives.
Substitution: Modified glucopyranosyl esters.
Scientific Research Applications
Oleanolic acid beta-D-glucopyranosyl ester has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing various bioactive compounds.
Biology: Studied for its role in cell signaling pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases, cancer, and inflammatory conditions.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Comparison with Similar Compounds
Oleanolic acid beta-D-glucopyranosyl ester is unique compared to other similar compounds due to its specific glycosylation pattern, which enhances its solubility and bioavailability. Similar compounds include:
Ursolic Acid Beta-D-Glucopyranosyl Ester: Similar structure but with different pharmacological properties.
Hederagenin Beta-D-Glucopyranosyl Ester: Another triterpenoid saponin with distinct biological activities.
Glycyrrhizic Acid: A glycosylated triterpenoid with potent anti-inflammatory and antiviral effects.
This compound stands out due to its broad spectrum of biological activities and its potential for therapeutic applications.
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H58O8/c1-31(2)14-16-36(30(42)44-29-28(41)27(40)26(39)22(19-37)43-29)17-15-34(6)20(21(36)18-31)8-9-24-33(5)12-11-25(38)32(3,4)23(33)10-13-35(24,34)7/h8,21-29,37-41H,9-19H2,1-7H3/t21-,22+,23-,24+,25-,26+,27-,28+,29-,33-,34+,35+,36-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKFOIBUKYMVRJ-YHFBEQRYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H58O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of finding oleanolic acid beta-D-glucopyranosyl ester in certain Himalayan Panax species?
A: The study revealed that this compound was found in Panax pseudo-ginseng subsp. pseudo-ginseng specimens collected in Central Nepal. [] This finding is significant because previous studies had shown that the saponin composition of roots and rhizomes of this subspecies from Tibet and China was extremely poor. [] The presence of this oleanolic acid saponin, along with other variations in saponin profiles among different Panax species and subspecies, contributes valuable information to the chemotaxonomic understanding of these plants. This information can be crucial for distinguishing between closely related species and understanding their evolutionary relationships. Additionally, it may have implications for the medicinal properties attributed to different Panax species, as saponins are known for their diverse biological activities.
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